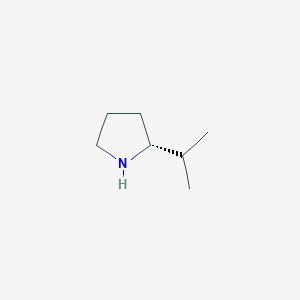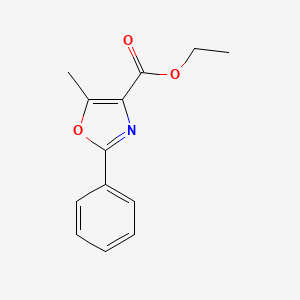
(2R)-2-(Methylethyl)pyrrolidine
Descripción general
Descripción
(2R)-2-(Methylethyl)pyrrolidine is a chiral pyrrolidine derivative with a specific stereochemistry. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the (2R)-2-(Methylethyl) substituent introduces chirality, making it an important compound in asymmetric synthesis and various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-(Methylethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This reaction is highly versatile and allows for the formation of different stereochemical patterns.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves cost-effective and scalable processes. For example, the preparation of pyrrolidine derivatives useful as key intermediates for active ingredients can be achieved through alternate processes that are industrially viable .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(Methylethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolinium-based ionic liquid crystals.
Reduction: Reduction reactions can modify the pyrrolidine ring to introduce different functional groups.
Substitution: Substitution reactions, such as N-alkylation, can introduce new substituents on the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired transformation, but they often involve mild to moderate temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions include pyrrolinium salts, various substituted pyrrolidines, and other nitrogen-containing heterocycles.
Aplicaciones Científicas De Investigación
(2R)-2-(Methylethyl)pyrrolidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2R)-2-(Methylethyl)pyrrolidine involves its interaction with specific molecular targets. For example, in the context of cytochrome P450-catalyzed reactions, the compound undergoes intramolecular C-H amination, leading to the formation of imidazolidine-4-ones . This process involves high-valent oxo-iron species and proceeds through a series of enzymatic and non-enzymatic transformations.
Comparación Con Compuestos Similares
(2R)-2-(Methylethyl)pyrrolidine can be compared with other pyrrolidine derivatives and similar nitrogen-containing heterocycles:
Pyrrolidine: The parent compound without the (2R)-2-(Methylethyl) substituent.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Pyrroline: A partially unsaturated analog of pyrrolidine.
The uniqueness of this compound lies in its chiral nature and the specific reactivity patterns it exhibits due to the (2R)-2-(Methylethyl) substituent.
Propiedades
IUPAC Name |
(2R)-2-propan-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOADRGAJWNJVGC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)











